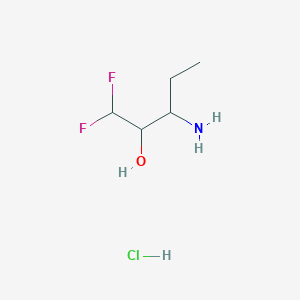

3-Amino-1,1-difluoropentan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1,1-difluoropentan-2-ol hydrochloride: is a chemical compound with the molecular formula C5H12ClF2NO and a molecular weight of 175.6 g/mol . It is an organic compound that contains both amino and hydroxyl functional groups, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1-difluoropentan-2-ol hydrochloride typically involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as halogenation, amination, and hydrolysis, followed by purification through crystallization or distillation to obtain the final product with high purity .

Análisis De Reacciones Químicas

Amine Group Reactivity

The protonated amine in the hydrochloride salt participates in acid-base reactions and nucleophilic substitutions. Key transformations include:

Alcohol Group Reactivity

The secondary alcohol undergoes oxidation, protection, and substitution reactions:

Difluoromethyl Group Reactivity

The geminal CF<sub>2</sub> group exhibits unique electronic effects:

Salt-Specific Behavior

The hydrochloride counterion influences solubility and reactivity:

| Property | Observation | Source |

|---|---|---|

| Solubility | High solubility in polar solvents (e.g., H<sub>2</sub>O, MeOH) due to ionic character . | |

| Stability | Prone to hydrolysis under basic conditions, releasing HCl . |

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 3-Amino-1,1-difluoropentan-2-ol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties, such as increased stability and reactivity .

Mecanismo De Acción

The mechanism of action of 3-Amino-1,1-difluoropentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparación Con Compuestos Similares

- 3-Amino-1,1-difluoropropan-2-ol hydrochloride

- 3-Amino-1,1-difluorobutan-2-ol hydrochloride

- 3-Amino-1,1-difluorohexan-2-ol hydrochloride

Comparison: Compared to these similar compounds, 3-Amino-1,1-difluoropentan-2-ol hydrochloride has a unique combination of functional groups and fluorine atoms, which confer distinct chemical and physical properties. Its specific chain length and functional group arrangement make it particularly suitable for certain applications in chemistry, biology, and medicine .

Actividad Biológica

3-Amino-1,1-difluoropentan-2-ol hydrochloride is a fluorinated compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Overview

Molecular Formula: C5H12ClF2NO

Molecular Weight: 175.6 g/mol

IUPAC Name: this compound

This compound is synthesized through a multi-step process involving halogenation, amination, and hydrolysis, often utilizing solvents like tetrahydrofuran (THF) under controlled conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these biological targets.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can alter the binding affinity to enzymes due to their unique electronic properties .

2. Receptor Modulation

The compound has been investigated for its effects on various receptors. Its structural characteristics allow it to engage with neurotransmitter receptors, potentially influencing signaling pathways in neurological contexts.

Study on Lipophilicity Reduction

A study demonstrated that modifying perfluoroalkyl groups in similar compounds can significantly reduce lipophilicity, impacting their absorption and distribution in biological systems. This finding suggests that this compound might exhibit altered pharmacokinetic properties compared to its non-fluorinated counterparts .

Fluorinated Fragments in Organic Synthesis

In a thesis focusing on fluorinated fragments for organic photovoltaics (OPV), this compound was utilized as a model compound to study the effects of fluorination on material properties. The results indicated enhanced stability and reactivity in certain chemical environments .

Comparison of Biological Activities

Propiedades

IUPAC Name |

3-amino-1,1-difluoropentan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c1-2-3(8)4(9)5(6)7;/h3-5,9H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXKBKUNRUECFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(F)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.